molecular formula C26H25ClN2O2S2 B455243 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE

Cat. No.: B455243
M. Wt: 497.1g/mol
InChI Key: VYWINYAFIZZWBR-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE is a complex organic molecule that features a combination of aromatic rings, thienyl groups, and an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Thienyl Groups: This step involves the coupling of thienyl groups to the indazole core, which can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Acetylation and Chlorination: The phenoxyacetyl group is introduced through acetylation reactions, followed by chlorination to attach the chloro group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE: can undergo various chemical reactions, including:

    Oxidation: The thienyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE: has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and possible interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE: is unique due to its combination of multiple functional groups and aromatic rings, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C26H25ClN2O2S2

Molecular Weight

497.1g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-[(7E)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone

InChI

InChI=1S/C26H25ClN2O2S2/c1-16-12-19(13-17(2)24(16)27)31-15-23(30)29-26(22-9-5-11-33-22)21-8-3-6-18(25(21)28-29)14-20-7-4-10-32-20/h4-5,7,9-14,21,26H,3,6,8,15H2,1-2H3/b18-14+

InChI Key

VYWINYAFIZZWBR-NBVRZTHBSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2C(C3CCCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2C(C3CCC/C(=C\C4=CC=CS4)/C3=N2)C5=CC=CS5

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2C(C3CCCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5

Origin of Product

United States

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